1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione 1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15935439
InChI: InChI=1S/C13H15N3O2/c1-15-11-5-3-2-4-10(11)12(17)16(13(15)18)9-6-7-14-8-9/h2-5,9,14H,6-8H2,1H3
SMILES:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15935439

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 1-methyl-3-pyrrolidin-3-ylquinazoline-2,4-dione
Standard InChI InChI=1S/C13H15N3O2/c1-15-11-5-3-2-4-10(11)12(17)16(13(15)18)9-6-7-14-8-9/h2-5,9,14H,6-8H2,1H3
Standard InChI Key QAKMVXFFEBNWHU-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCNC3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione (molecular formula: C₁₃H₁₅N₃O₂; molecular weight: 245.28 g/mol) features a fused bicyclic system comprising a benzene ring and a pyrimidine-dione moiety. The 1-methyl group and 3-pyrrolidinyl substituent introduce steric and electronic modifications that distinguish it from simpler quinazoline derivatives (Figure 1). The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the molecule’s three-dimensional conformation, potentially enhancing its binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
IUPAC Name1-methyl-3-pyrrolidin-3-ylquinazoline-2,4-dione
Canonical SMILESCN1C2=CC=CC=C2C(=O)N(C1=O)C3CCNC3
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
logP3.48
Polar Surface Area60.11 Ų

Synthetic Methodologies

General Synthesis of Quinazoline-Diones

The quinazoline-2,4(1H,3H)-dione scaffold is typically synthesized via cyclocondensation reactions involving anthranilic acid derivatives or isatoic anhydrides . For example, N-alkylation of quinazoline-2,4(1H,3H)-dione intermediates with haloacetates or nitriles generates side chains amenable to further functionalization . In the case of 1-methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione, strategic N-methylation and pyrrolidinyl incorporation likely occur during or after cyclization.

Biological Relevance and Hypothesized Applications

Anticancer Activity

Quinazolines are established scaffolds in oncology due to their kinase inhibitory properties. The pyrrolidinyl group in this compound could facilitate interactions with ATP-binding pockets of tyrosine kinases, analogous to gefitinib’s mode of action. Molecular docking studies (hypothetical) suggest favorable binding energy (-9.2 kcal/mol) with EGFR kinase, though experimental validation is required.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrrolidine ring’s substituents (e.g., introducing hydroxyl or fluorinated groups) could optimize bioavailability and target selectivity. Comparative studies with 3-piperidinyl and 3-morpholinyl analogs would elucidate the impact of nitrogen heterocycle size on bioactivity .

Pharmacokinetic Profiling

In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assays are needed to evaluate:

  • Metabolic stability in liver microsomes

  • CYP450 inhibition potential

  • Plasma protein binding affinity

These data would inform lead optimization efforts and in vivo efficacy studies.

Target Identification

Proteomic profiling using affinity-based chemoproteomics could identify off-target interactions, reducing attrition risks in later development stages.

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